The Lewis acidic terbium center and the bulky bis(trimethylsilyl)amide ligands in Terbium(III) bis(trimethylsilyl)amide make it a valuable catalyst for various organic transformations. Studies have shown its effectiveness in:
Terbium(III) bis(trimethylsilyl)amide serves as a precursor for the synthesis of advanced materials with interesting properties. Here are some examples:
Terbium(III) itself is a well-known lanthanide ion with characteristic luminescence properties. Terbium(III) bis(trimethylsilyl)amide serves as a convenient source of terbium for the development of luminescent devices like:
Terbium(III) bis(trimethylsilyl)amide is an organometallic compound characterized by the presence of terbium, a rare earth element, coordinated with bis(trimethylsilyl)amide ligands. Its molecular formula is , and it has a molecular weight of approximately 640.08 g/mol . This compound typically appears as a solid and is notable for its thermal stability and solubility in organic solvents, making it useful in various chemical applications.
The synthesis of terbium(III) bis(trimethylsilyl)amide typically involves the reaction of terbium trichloride with trimethylsilyl amine in a suitable solvent under inert atmosphere conditions. The general procedure includes:
Terbium(III) bis(trimethylsilyl)amide has several applications primarily in materials science and organic synthesis:
Interaction studies involving terbium(III) bis(trimethylsilyl)amide focus on its reactivity with various substrates and ligands. Research indicates that it can form stable complexes with different anions and neutral ligands, enhancing its utility in coordination chemistry. Additionally, studies on its interactions with solvents reveal insights into solvation effects and ligand exchange processes, which are crucial for understanding its behavior in solution .
Several compounds share structural similarities with terbium(III) bis(trimethylsilyl)amide. Notable examples include:
| Compound | Molecular Formula | Unique Properties |
|---|---|---|
| Terbium(III) bis(trimethylsilyl)amide | C18H54N3Si6Tb | High thermal stability |
| Ytterbium bis(trimethylsilyl)amide | C18H54N3Si6Yb | Strong luminescent properties |
| Lanthanum bis(trimethylsilyl)amide | C18H54N3Si6La | Reactivity with different substrates |
| Cerium bis(trimethylsilyl)amide | C18H54N3Si6Ce | Varied oxidation states affecting reactivity |
The uniqueness of terbium(III) bis(trimethylsilyl)amide lies in its specific coordination environment and the properties imparted by the terbium ion, making it particularly valuable for specialized applications in materials science and coordination chemistry .
The synthesis of terbium(III) bis(trimethylsilyl)amide primarily relies on salt metathesis reactions, which represent the most widely employed synthetic approach for lanthanide bis(trimethylsilyl)amide complexes [2]. The general methodology involves the reaction of anhydrous terbium(III) chloride with alkali metal bis(trimethylsilyl)amides, typically sodium or lithium bis(trimethylsilyl)amide, following the stoichiometric equation:
TbCl₃ + 3 Na[N(SiMe₃)₂] → Tb[N(SiMe₃)₂]₃ + 3 NaCl
This metathesis approach is preferred because the alkali metal chloride byproduct typically precipitates as a solid, facilitating its removal by filtration [2]. The reaction proceeds through nucleophilic substitution where the bis(trimethylsilyl)amide anion displaces chloride ligands from the terbium center [6].
Research has demonstrated that the salt metathesis pathway can be successfully employed with various terbium(III) precursors [6]. Alternative halide precursors such as terbium(III) bromide and terbium(III) iodide have been utilized, though terbium(III) chloride remains the most commonly employed starting material due to its availability and stability [2].
The reaction mechanism involves sequential substitution of halide ligands, with intermediate species of the form TbCl₂[N(SiMe₃)₂] and TbCl[N(SiMe₃)₂]₂ being formed during the course of the reaction [2]. Complete conversion typically requires stoichiometric excess of the alkali metal amide to drive the equilibrium toward product formation [11].
The selection of appropriate precursors significantly influences the efficiency and yield of terbium(III) bis(trimethylsilyl)amide synthesis [2]. Anhydrous terbium(III) chloride serves as the preferred metal precursor due to its stability and reactivity characteristics [6]. The use of hydrated terbium salts is generally avoided as water molecules can interfere with the metathesis reaction and compromise product purity [2].
Sodium bis(trimethylsilyl)amide represents the most commonly employed amide precursor [9]. This reagent exists as a trimeric structure in the solid state and demonstrates excellent solubility in organic solvents [9]. The commercial availability of sodium bis(trimethylsilyl)amide enhances its practical utility for laboratory synthesis [2].
Lithium bis(trimethylsilyl)amide offers an alternative amide source and can be prepared in situ from n-butyllithium and bis(trimethylsilyl)amine according to the reaction:
n-BuLi + HN(SiMe₃)₂ → LiN(SiMe₃)₂ + butane [2]
Potassium bis(trimethylsilyl)amide has also been employed, though its dimeric solid-state structure and different solubility characteristics may influence reaction kinetics [2]. Research indicates that the choice of alkali metal counterion affects the aggregation behavior and reactivity of the amide reagent [11].
The stoichiometry of precursors requires careful optimization to achieve maximum conversion [2]. Typically, a slight excess of the alkali metal amide (1.1-1.2 equivalents per chloride) is employed to ensure complete metathesis [6]. This excess compensates for any trace moisture that may consume amide reagent through hydrolysis [2].
Solvent selection plays a critical role in determining the success of terbium(III) bis(trimethylsilyl)amide synthesis [2]. Non-coordinating or weakly coordinating solvents are generally preferred to prevent interference with the metathesis reaction [2].
Toluene represents an optimal solvent choice for the synthesis, providing excellent solubility for both reactants and products while maintaining chemical inertness [6]. The aromatic character of toluene facilitates dissolution of the organometallic components without competing for coordination sites on the terbium center [2].
Hexane and other non-polar alkane solvents have been successfully employed, though solubility limitations may require elevated temperatures or extended reaction times [2]. The lower dielectric constant of these solvents can influence the ionic character of the metathesis reaction and affect reaction rates [13].
Coordinating solvents such as tetrahydrofuran must be used with caution as they can form stable adducts with the terbium center [2]. When coordinating solvents are employed, additional steps may be required to remove coordinated solvent molecules from the final product [12]. Research has shown that the presence of coordinating solvents can lead to the formation of solvated complexes of the form Tb[N(SiMe₃)₂]₃·L, where L represents the coordinating solvent [14].
Temperature effects in different solvents have been systematically studied [2]. Higher boiling solvents such as toluene allow for elevated reaction temperatures, which can accelerate reaction kinetics and improve conversion efficiency [17]. Conversely, lower temperature reactions in solvents such as diethyl ether may require extended reaction times but can provide better control over product formation [2].
The table below summarizes key solvent properties relevant to terbium(III) bis(trimethylsilyl)amide synthesis:
| Solvent | Boiling Point (°C) | Coordinating Ability | Typical Reaction Time | Conversion Efficiency |
|---|---|---|---|---|
| Toluene | 111 | Non-coordinating | 2-4 hours | Excellent |
| Hexane | 69 | Non-coordinating | 4-8 hours | Good |
| Tetrahydrofuran | 66 | Strongly coordinating | 1-2 hours | Good with adduct formation |
| Diethyl ether | 35 | Weakly coordinating | 6-12 hours | Moderate |
The purification of terbium(III) bis(trimethylsilyl)amide requires specialized techniques due to the compound's sensitivity to moisture and air [2]. Sublimation represents the most effective purification method, taking advantage of the compound's volatility under reduced pressure [2].
Vacuum sublimation is typically performed at temperatures between 80-120°C under pressures of 10⁻³ to 10⁻⁶ torr [18]. The sublimation process effectively separates the product from non-volatile alkali metal chloride byproducts and any residual starting materials [2]. Research has demonstrated that sublimation can achieve purities exceeding 99% when properly executed [19].
Crystallization techniques offer an alternative purification approach, particularly when sublimation facilities are not available [21]. Recrystallization from non-coordinating solvents such as hexane or pentane at low temperatures can provide high-purity material [2]. The process typically involves dissolution in a minimal volume of warm solvent followed by slow cooling to promote crystal formation [21].
Filtration through neutral alumina or silica gel columns has been reported as a supplementary purification technique [2]. However, care must be taken to ensure that the column material does not contain acidic sites that could decompose the terbium complex [21]. Pre-treatment of column materials with triethylamine or other basic reagents may be necessary [2].
Distillation represents another viable purification method for terbium(III) bis(trimethylsilyl)amide [2]. The compound's relatively low boiling point under reduced pressure allows for distillative purification, though thermal decomposition must be carefully monitored [18]. Typical distillation conditions involve temperatures of 100-150°C under pressures of 0.1-1 torr [2].
The effectiveness of different purification techniques can be evaluated based on several criteria:
| Purification Method | Purity Achieved | Equipment Requirements | Time Required | Yield Recovery |
|---|---|---|---|---|
| Vacuum sublimation | >99% | High vacuum system | 4-8 hours | 85-95% |
| Recrystallization | 95-98% | Standard glassware | 12-24 hours | 75-85% |
| Column chromatography | 90-95% | Column apparatus | 2-4 hours | 80-90% |
| Distillation | 95-99% | Distillation setup | 3-6 hours | 80-90% |
The transition from laboratory-scale to industrial-scale synthesis of terbium(III) bis(trimethylsilyl)amide presents several technical and economic challenges [25]. Laboratory syntheses typically involve gram quantities, while industrial applications may require kilogram or larger scales [23].
Heat management becomes critical during scale-up due to the exothermic nature of the metathesis reaction [25]. Industrial reactors must be equipped with efficient cooling systems to prevent thermal runaway and maintain reaction temperature control [23]. Continuous temperature monitoring and automated control systems are essential for safe operation at larger scales [25].
Batch reactor design considerations include material compatibility and mixing efficiency [25]. Stainless steel reactors with appropriate surface treatments are commonly employed, though glass-lined vessels may be preferred for smaller industrial scales [23]. Effective agitation systems are required to ensure complete mixing of reactants and prevent local concentration gradients [25].
Continuous process development offers potential advantages for large-scale production [25]. Flow chemistry approaches can provide better heat and mass transfer characteristics compared to batch processes [23]. However, the development of continuous processes requires significant investment in specialized equipment and process optimization [25].
Solvent recovery and recycling become economically important at industrial scales [23]. Distillation systems for solvent recovery must be integrated into the overall process design [25]. The high value of anhydrous solvents justifies the capital investment in recovery equipment [23].
Quality control and analytical monitoring requirements increase significantly for industrial production [24]. In-line analytical techniques such as infrared spectroscopy or nuclear magnetic resonance may be necessary for real-time process monitoring [22]. Statistical process control methods must be implemented to ensure consistent product quality [24].
The economic viability of industrial-scale synthesis depends on several factors:
| Scale Factor | Laboratory (g) | Pilot Plant (kg) | Industrial (kg) |
|---|---|---|---|
| Batch size | 1-10 | 10-100 | 100-1000 |
| Reactor volume | 0.1-1 L | 10-100 L | 1000-10000 L |
| Production rate | g/day | kg/week | kg/day |
| Equipment cost | $10K-50K | $100K-500K | $1M-10M |
| Operating cost per kg | $1000-5000 | $500-1000 | $100-500 |
Waste management and environmental considerations become increasingly important at larger scales [24]. The generation of alkali metal chloride byproducts requires appropriate disposal or recycling strategies [22]. Solvent emissions must be minimized through proper containment and recovery systems [24].
Regulatory compliance requirements for industrial production include registration of chemical substances and adherence to workplace exposure limits [22]. Environmental impact assessments may be required for large-scale manufacturing facilities [24]. Quality management systems such as ISO 9001 certification are often necessary for commercial production [22].
Terbium(III) bis(trimethylsilyl)amide exhibits a trigonal pyramidal coordination geometry around the central terbium ion, with three bis(trimethylsilyl)amide ligands arranged in a pyramidal fashion [1] [2]. The molecular formula is C₁₈H₅₄N₃Si₆Tb with a molecular weight of 640.1 g/mol [1] [3]. The compound features terbium in the +3 oxidation state coordinated to three N,N-bis(trimethylsilyl)amide ligands, each functioning as a monodentate nitrogen donor [1] [2].
The coordination environment around terbium is characterized by a coordination number of three, which is relatively low for lanthanide complexes [1]. This low coordination number is achieved through the use of sterically demanding bis(trimethylsilyl)amide ligands that prevent higher coordination numbers due to steric hindrance [4] [2]. The pyramidal geometry results from the combination of electrostatic repulsion between the bulky ligands and the preferential orbital arrangements of the terbium center [4] [5].
In the solid state, the complex adopts a monomeric structure with the three nitrogen atoms of the amide ligands defining a triangular base, while the terbium ion sits slightly above this plane, creating the characteristic pyramidal arrangement [6] [5]. The deviation from planarity is significant, distinguishing this geometry from the trigonal planar arrangements observed in some related lanthanide complexes with even bulkier ligands [4] [7].
The pyramidal geometry of terbium(III) bis(trimethylsilyl)amide leads to several characteristic bond distortions that are common in sterically crowded metal amide complexes [5]. The primary distortions include asymmetric terbium-nitrogen-silicon bond angles and close terbium···carbon contacts that arise from the steric constraints imposed by the bulky trimethylsilyl groups [5].
Angular Distortions: The N-Tb-N bond angles deviate from the ideal 120° expected for trigonal planar geometry, typically ranging around 107-110° [5]. The Tb-N-Si bond angles also show significant deviations from tetrahedral geometry, with values typically compressed to accommodate the steric demands of the trimethylsilyl substituents [5].
Terbium-Carbon Close Contacts: A defining feature of the structure is the presence of multiple close Tb···C contacts ranging from approximately 3.1-3.3 Å [4]. These contacts result from the specific conformational arrangements of the trimethylsilyl groups that allow some methyl carbon atoms to approach the terbium center closely [5]. While these distances are shorter than the sum of van der Waals radii, computational studies suggest they primarily result from steric crowding rather than attractive terbium-carbon interactions [5].
Silicon-Carbon Bond Distortions: The N-Si-C bond angles show systematic variations, with some angles compressed (around 108°) and others expanded (around 113°) relative to the ideal tetrahedral angle [5]. This pattern reflects the conformational adjustments required to minimize steric repulsion while maintaining optimal orbital overlap [5].
The torsion angles around the Tb-N-Si-C linkages also exhibit characteristic patterns, with some methyl groups oriented toward the metal center and others directed away, creating an asymmetric distribution that contributes to the overall structural distortion [5].
| Distortion Type | Typical Range | Origin |
|---|---|---|
| N-Tb-N angles | 107-110° | Steric repulsion between ligands |
| Tb-N-Si angles | 115-125° | Ligand conformational constraints |
| N-Si-C angles | 108-113° | Minimization of steric conflicts |
| Tb···C contacts | 3.1-3.3 Å | Close packing of trimethylsilyl groups |
The bis(trimethylsilyl)amide ligands in terbium(III) bis(trimethylsilyl)amide impose significant steric constraints that fundamentally determine the molecular structure and coordination behavior [4] [2]. Each ligand contains six methyl groups attached to two silicon atoms, creating a highly bulky environment around the nitrogen donor atom [2].
Ligand Cone Angle and Steric Parameter: The effective cone angle of the bis(trimethylsilyl)amide ligand is substantially larger than simpler amide ligands, typically occupying a solid angle that approaches the geometric limit for three-coordinate complexes [7]. The steric parameter G(X), which measures the percentage of a coordination sphere shielded by ligands, reaches values of 83-87% in related terbium silylamide complexes, indicating extreme steric crowding [7].
Conformational Flexibility: Despite their bulk, the bis(trimethylsilyl)amide ligands retain conformational flexibility through rotation around the N-Si bonds [6]. This flexibility allows the ligands to adopt orientations that minimize intramolecular steric conflicts while maintaining optimal metal-nitrogen orbital overlap [6]. Variable-temperature nuclear magnetic resonance studies demonstrate that these rotations can be frozen out at low temperatures, revealing the dynamic nature of the steric interactions [6].
Electronic Effects of Steric Hindrance: The steric bulk of the ligands has secondary electronic effects, including the polarization of the terbium-nitrogen bonds and modification of the crystal field splitting patterns [4]. The crowded environment forces the ligands into specific conformations that can influence the electronic structure through both direct steric effects and indirect changes in bond angles and distances [5].
Intermolecular Interactions: In the solid state, the bulky ligands prevent close intermolecular contacts, leading to relatively low crystal packing densities and weak intermolecular forces [2]. This results in enhanced solubility in nonpolar organic solvents and increased volatility compared to less sterically hindered lanthanide complexes [2].
The steric effects also manifest in the compound's reactivity patterns, with the bulky ligands providing kinetic stabilization against ligand exchange reactions and decomposition pathways [2]. This steric protection is crucial for the isolation and characterization of the low-coordinate terbium center [4].
The metal-ligand interactions in terbium(III) bis(trimethylsilyl)amide are predominantly ionic in character, consistent with the hard acid nature of the terbium(III) ion and the hard base characteristics of the nitrogen donor atoms [8] [9]. However, the specific electronic environment created by the bis(trimethylsilyl)amide ligands introduces subtle covalent contributions that influence the overall bonding picture [9].
Terbium-Nitrogen Bond Characteristics: The Tb-N bond lengths in the complex are approximately 2.47 Å, which is typical for three-coordinate terbium amide complexes [1] [4]. These bonds are significantly longer than those in higher coordinate complexes due to reduced crystal field stabilization and increased steric repulsion [9]. The bonds exhibit primarily σ-character with minimal π-bonding contribution due to the steric constraints that prevent optimal orbital overlap [9].
Ligand Field Effects: The three-coordinate environment creates a weak ligand field around the terbium center, resulting in small crystal field splitting of the 4f orbitals [4]. This weak field is reflected in the magnetic and spectroscopic properties of the complex, with 4f-4f transitions remaining relatively sharp and well-defined [4]. The pyramidal geometry creates a non-degenerate ligand field that partially lifts the degeneracy of the 4f manifold [4].
Charge Distribution Analysis: Natural population analysis from computational studies indicates that the terbium center retains a formal charge close to +3, while the nitrogen atoms carry charges of approximately -1, consistent with the ionic bonding model [9]. However, small amounts of electron density transfer from the nitrogen lone pairs to empty terbium orbitals provide a minor covalent component to the bonding [9].
Secondary Interactions: Beyond the primary Tb-N bonds, the structure features numerous secondary interactions including Tb···C contacts and potential Tb···Si interactions [4] [5]. While these contacts are primarily repulsive in nature due to steric crowding, they contribute to the overall stability of the molecular geometry by constraining conformational flexibility [5].
The 4f electrons on terbium remain largely non-bonding and localized, contributing to the characteristic optical and magnetic properties of the complex while having minimal direct influence on the metal-ligand bonding [9] [10]. This localization is consistent with the general behavior of lanthanide complexes where 4f orbitals are too contracted to participate significantly in chemical bonding [10].
| Interaction Type | Bond Length/Distance | Bonding Character |
|---|---|---|
| Tb-N bonds | ~2.47 Å | Primarily ionic with minor covalent character |
| Tb···C contacts | 3.1-3.3 Å | Weak secondary interactions |
| Tb···Si interactions | 3.4-3.6 Å | Minimal attractive component |
The structural characteristics of terbium(III) bis(trimethylsilyl)amide can be systematically compared with other lanthanide silylamide complexes to understand periodic trends and the influence of ionic radius variations across the lanthanide series [9] [11].
Lanthanide Contraction Effects: Across the lanthanide series, the ionic radii decrease from lanthanum to lutetium due to the lanthanide contraction [9] [11]. For three-coordinate bis(trimethylsilyl)amide complexes, this contraction is reflected in progressively shorter Ln-N bond distances. For example, lanthanum complexes exhibit Ln-N distances around 2.55 Å, while the terbium analog shows distances near 2.47 Å, and ytterbium complexes have distances around 2.34 Å [4] [6].
Geometric Variations: While early lanthanides (La-Nd) typically adopt trigonal pyramidal geometries in their tris(silylamide) complexes, the degree of pyramidalization varies across the series [4] [6]. Terbium occupies a middle position where the pyramidal distortion is moderate compared to the more pronounced distortions observed in larger lanthanides [4]. Later lanthanides (Tm, Yb, Lu) show reduced pyramidal character and approach trigonal planar geometries with bulkier silylamide ligands [4] [7].
Coordination Number Variations: The ability to achieve low coordination numbers varies across the lanthanide series due to size effects [11]. While terbium readily forms stable three-coordinate complexes with bis(trimethylsilyl)amide ligands, larger lanthanides like lanthanum and cerium may coordinate additional solvent molecules or form dimeric structures with bridging ligands [12] [9]. Conversely, smaller lanthanides like ytterbium can form even lower coordinate species under appropriate conditions [4].
Comparative Bond Distances: Systematic analysis reveals that the Ln-N bond distances in bis(trimethylsilyl)amide complexes follow the expected lanthanide contraction trend with a linear relationship between ionic radius and bond length [9]. The rate of contraction is approximately 0.07 Å per atomic number unit across the middle lanthanides, including terbium [6] [9].
Structural Distortion Patterns: The characteristic bond distortions observed in terbium(III) bis(trimethylsilyl)amide are common throughout the lanthanide series but vary in magnitude [5]. Larger lanthanides show more pronounced angular distortions due to increased steric crowding, while smaller lanthanides exhibit reduced distortions as the decreased ionic radius allows better accommodation of the bulky ligands [5].
| Lanthanide | Ln-N Distance (Å) | Coordination Geometry | Pyramidal Character |
|---|---|---|---|
| La | 2.55 | Trigonal pyramidal | High |
| Ce | 2.52 | Trigonal pyramidal | High |
| Nd | 2.50 | Trigonal pyramidal | Moderate |
| Tb | 2.47 | Trigonal pyramidal | Moderate |
| Tm | 2.37 | Near trigonal planar | Low |
| Yb | 2.34 | Near trigonal planar | Very low |
Crystallographic analysis of terbium(III) bis(trimethylsilyl)amide reveals important details about its solid-state structure and packing arrangements [1] [13]. The compound crystallizes with specific space group symmetry that accommodates the bulky molecular structure while optimizing intermolecular interactions [13].
Crystal System and Space Group: The complex typically crystallizes in a triclinic or monoclinic crystal system with relatively large unit cell parameters to accommodate the bulky molecular structure [13]. The space group symmetry reflects the absence of high-symmetry crystallographic sites due to the irregular molecular shape imposed by the trimethylsilyl substituents [13].
Unit Cell Parameters: Typical unit cell dimensions show parameters in the range of a = 10-15 Å, b = 12-18 Å, c = 15-20 Å, with unit cell volumes often exceeding 2000 ų to accommodate the low-density packing of the bulky molecules [13]. The relatively large unit cell volumes reflect the inefficient packing characteristic of sterically hindered organometallic complexes [2].
Molecular Packing Arrangements: In the solid state, individual molecules of terbium(III) bis(trimethylsilyl)amide are separated by van der Waals contacts between the trimethylsilyl groups [2]. The packing density is significantly lower than that observed for less sterically hindered compounds due to the large excluded volume of the trimethylsilyl substituents [2]. This loose packing contributes to the enhanced volatility and solubility properties of the complex [2].
Intermolecular Interactions: The solid-state structure is primarily stabilized by weak van der Waals forces between methyl groups on adjacent molecules [13]. No significant hydrogen bonding or other strong intermolecular interactions are observed due to the absence of suitable donor or acceptor groups [13]. The intermolecular Tb···Tb distances are typically greater than 8 Å, indicating well-isolated molecular units [13].
Thermal Displacement Parameters: Crystallographic analysis often reveals significant thermal motion of the trimethylsilyl groups, indicating dynamic behavior even in the solid state [13] [14]. This mobility is consistent with the weak intermolecular forces and the inherent flexibility of the C-Si-N linkages [6]. In some cases, disorder of the trimethylsilyl groups requires special crystallographic refinement procedures [13].
Solid-State Stability: The crystal structure exhibits good thermal stability up to moderate temperatures (typically stable to 60-80°C), above which molecular motion and potential phase transitions may occur [15]. The melting point of 162-165°C indicates reasonable thermal stability for an organometallic complex [1].
| Crystallographic Parameter | Typical Value | Significance |
|---|---|---|
| Unit cell volume | 2000-3000 ų | Large due to bulky ligands |
| Density | 1.2-1.4 g/cm³ | Low due to inefficient packing |
| Intermolecular Tb···Tb distance | >8 Å | Well-isolated molecules |
| Thermal stability | Up to 80°C | Moderate stability in solid state |
| Melting point | 162-165°C | Reasonable thermal stability |
Flammable;Corrosive